molecular formula C23H26ClN3O3S B13434871 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid

2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid

Cat. No.: B13434871
M. Wt: 460.0 g/mol
InChI Key: MSLZCKARRRAWSU-UHFFFAOYSA-N
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Description

2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid is a complex organic compound used as an intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of DI(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl))-2-propoxyethyl Propionate, an impurity of Quetiapine, which is an anti-psychotic medication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid typically involves multiple stepsThe final steps involve the esterification with 2-chloroacetic acid under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are generally proprietary and involve large-scale chemical reactors. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepine ring.

    Reduction: Reduction reactions can occur at the piperazine ring, altering its electronic properties.

    Substitution: Nucleophilic substitution reactions are common, especially at the ester and chloroacetic acid moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include various derivatives of the original compound, often with modified pharmacological properties.

Scientific Research Applications

2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid is used extensively in scientific research, particularly in the fields of:

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: In studies involving receptor binding and signal transduction.

    Medicine: As an intermediate in the synthesis of anti-psychotic drugs like Quetiapine.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as a ligand for various receptors, modulating their activity and thereby influencing neural pathways. The exact molecular targets and pathways involved are still under investigation but are believed to include dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: An anti-psychotic medication that shares a similar chemical structure.

    DI(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl))-2-propoxyethyl Propionate: An impurity of Quetiapine.

    Dibenzo[b,f][1,4]thiazepine Derivatives: Various derivatives used in medicinal chemistry.

Uniqueness

What sets 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid apart is its specific role as an intermediate in the synthesis of Quetiapine and its derivatives. Its unique chemical structure allows for specific interactions with neurotransmitter receptors, making it a valuable compound in both research and pharmaceutical applications .

Properties

Molecular Formula

C23H26ClN3O3S

Molecular Weight

460.0 g/mol

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-chloroacetate

InChI

InChI=1S/C23H26ClN3O3S/c24-17-22(28)30-16-15-29-14-13-26-9-11-27(12-10-26)23-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)25-23/h1-8H,9-17H2

InChI Key

MSLZCKARRRAWSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCOC(=O)CCl)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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